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molecular formula C9H12O B1330405 2,3,6-Trimethylphenol CAS No. 2416-94-6

2,3,6-Trimethylphenol

Cat. No. B1330405
M. Wt: 136.19 g/mol
InChI Key: QQOMQLYQAXGHSU-UHFFFAOYSA-N
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Patent
US04128728

Procedure details

Dehydrogenation may be carried out in an inert solvent. It is advantageous however to dehydrogenate the 2,5,6-trimethyl-2-cyclohexen-1-one or 2,3,6-trimethyl-2-cyclohexen-1-one in the gas phase, for example by passing it as a gas at the dehydrogenation temperature over a palladium/silica gel catalyst. In gas-phase dehydrogenation the trimethyl-2-cyclohexen-1-one is preferably passed over the catalyst in admixture with an extraneous gas such as nitrogen, steam, carbon dioxide and particularly hydrogen; generally a ratio by volume of extraneous gas to gaseous trimethyl-2-cyclohexen-1-one of from about 1:2 to 5:1 is chosen. Temperatures of from 200° to 400° C., preferably from 250° to 350° C., are usually used in gas-phase dehydrogenation. The time that the trimethyl-2-cyclohexen-1-one is in contact with the catalyst is generally from half to fifty, preferably from two to ten seconds. The 2,3,6-trimethylphenol is obtained in a more than 95% yield in gas-phase dehydrogenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]([CH3:9])[CH:5]([CH3:8])[CH2:6][CH:7]=1.CC1C(=O)C(C)CCC=1C.CC1CCC(=O)C(C)=C1C.C(=O)=O.[H][H]>[Pd]>[CH3:9][C:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(CCC1C)C)=O
Step Three
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=C(C(CC1)=O)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=C(C(CC1)=O)C)C
Step Seven
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=C(C(CC1)=O)C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 200° to 400° C.
CUSTOM
Type
CUSTOM
Details
preferably from 250° to 350° C.
WAIT
Type
WAIT
Details
is generally from half to fifty, preferably from two to ten seconds

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128728

Procedure details

Dehydrogenation may be carried out in an inert solvent. It is advantageous however to dehydrogenate the 2,5,6-trimethyl-2-cyclohexen-1-one or 2,3,6-trimethyl-2-cyclohexen-1-one in the gas phase, for example by passing it as a gas at the dehydrogenation temperature over a palladium/silica gel catalyst. In gas-phase dehydrogenation the trimethyl-2-cyclohexen-1-one is preferably passed over the catalyst in admixture with an extraneous gas such as nitrogen, steam, carbon dioxide and particularly hydrogen; generally a ratio by volume of extraneous gas to gaseous trimethyl-2-cyclohexen-1-one of from about 1:2 to 5:1 is chosen. Temperatures of from 200° to 400° C., preferably from 250° to 350° C., are usually used in gas-phase dehydrogenation. The time that the trimethyl-2-cyclohexen-1-one is in contact with the catalyst is generally from half to fifty, preferably from two to ten seconds. The 2,3,6-trimethylphenol is obtained in a more than 95% yield in gas-phase dehydrogenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]([CH3:9])[CH:5]([CH3:8])[CH2:6][CH:7]=1.CC1C(=O)C(C)CCC=1C.CC1CCC(=O)C(C)=C1C.C(=O)=O.[H][H]>[Pd]>[CH3:9][C:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(CCC1C)C)=O
Step Three
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=C(C(CC1)=O)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=C(C(CC1)=O)C)C
Step Seven
Name
trimethyl-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=C(C(CC1)=O)C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 200° to 400° C.
CUSTOM
Type
CUSTOM
Details
preferably from 250° to 350° C.
WAIT
Type
WAIT
Details
is generally from half to fifty, preferably from two to ten seconds

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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